molecular formula C16H22N2O2S B4431016 2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B4431016
M. Wt: 306.4 g/mol
InChI Key: YZYQIPGIYVCAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in treating certain types of cancer.

Mechanism of Action

2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide works by inhibiting the activity of BTK, which is a key signaling molecule involved in the development and progression of B-cell malignancies. By blocking BTK activity, this compound prevents the growth and survival of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis (programmed cell death) in cancer cells, and the suppression of tumor growth. Additionally, this compound has been shown to have minimal toxicity in normal cells, which is an important consideration for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is its specificity for BTK, which makes it a promising candidate for cancer treatment. Additionally, this compound has been shown to be effective in treating B-cell malignancies that are resistant to other therapies. However, one limitation of this compound is its potential for off-target effects, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on 2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, including the development of combination therapies that could enhance its efficacy, the investigation of its potential for use in other types of cancer, and the exploration of its mechanism of action in more detail. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound in order to maximize its therapeutic potential.

Scientific Research Applications

2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been the subject of several scientific studies, which have demonstrated its potential as a cancer treatment. In particular, this compound has been shown to be effective in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

properties

IUPAC Name

2-acetamido-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-10(19)17-16-14(12-8-5-9-13(12)21-16)15(20)18-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYQIPGIYVCAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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